N-(4-ethylphenyl)-2-methyl-3-nitrobenzamide
Description
Properties
CAS No. |
346723-63-5 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C16H16N2O3/c1-3-12-7-9-13(10-8-12)17-16(19)14-5-4-6-15(11(14)2)18(20)21/h4-10H,3H2,1-2H3,(H,17,19) |
InChI Key |
FYAHTBQHIYMUTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Methyl-3-nitrobenzoic Acid
The foundational step involves synthesizing 2-methyl-3-nitrobenzoic acid, a critical precursor. Drawing from Patent CN103408430A, this is achieved via nitric acid-mediated oxidation of 3-nitro-o-xylene.
Procedure :
-
Nitration : o-Xylene is nitrated using a mixture of concentrated nitric acid and sulfuric acid at 0–5°C, yielding 3-nitro-o-xylene as the major product (65–70% yield).
-
Oxidation : 3-Nitro-o-xylene is oxidized with 45% dilute nitric acid in the presence of a radical initiator (e.g., azobisisobutyronitrile) at 90–100°C for 12–16 hours. The reaction produces 2-methyl-3-nitrobenzoic acid with 85–90% purity, which is further recrystallized from ethanol/water (1:3 v/v) to achieve >98% purity.
Mechanistic Insight :
The nitro group directs oxidation to the methyl group at the ortho position, facilitated by radical intermediates stabilized by the electron-withdrawing nitro group.
Conversion to Acid Chloride
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), as described in Patent CN104356022A.
Procedure :
Amidation with 4-Ethylaniline
The acid chloride is reacted with 4-ethylaniline to form the target amide.
Procedure :
-
2-Methyl-3-nitrobenzoyl chloride (8.5 g, 0.04 mol) is dissolved in dry dichloromethane (50 mL). 4-Ethylaniline (5.4 g, 0.044 mol) and triethylamine (6.1 mL, 0.044 mol) are added dropwise at 0°C. The mixture is stirred at room temperature for 4 hours, washed with 5% HCl and water, and dried over MgSO₄. Solvent evaporation yields crude N-(4-ethylphenyl)-2-methyl-3-nitrobenzamide, which is recrystallized from ethanol to achieve 92% purity.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 68 | 70 |
| Oxidation | 45% HNO₃, AIBN, 90°C, 14h | 85 | 98 |
| Acyl Chloride Formation | SOCl₂, reflux | 95 | 99 |
| Amidation | 4-Ethylaniline, Et₃N, CH₂Cl₂ | 88 | 92 |
Direct Amidation via Ester Intermediates
Methyl Ester Synthesis
An alternative route avoids acyl chloride by using methyl esters, as demonstrated in Patent US8586792B2.
Procedure :
Ammonolysis with 4-Ethylaniline
The ester undergoes ammonolysis with 4-ethylaniline under anhydrous conditions.
Procedure :
-
Methyl 2-methyl-3-nitrobenzoate (5 g, 0.022 mol) is dissolved in methanol (50 mL) and cooled to −10°C. Anhydrous ammonia gas is bubbled through the solution until saturation. The mixture is stirred at 25°C for 72 hours, after which the solvent is evaporated. The residue is crystallized from methanol/water (1:3 v/v) to obtain the amide (82% yield, 99% HPLC purity).
Advantages :
-
Eliminates SOCl₂, reducing corrosion hazards.
-
Higher purity due to crystallization in methanol/water.
One-Pot Tandem Nitration-Amidation
Simultaneous Nitration and Amide Formation
A novel approach combines nitration and amidation in a single reactor, adapted from Patent CN104447348A.
Procedure :
-
2-Methylbenzoic acid (10 g, 0.066 mol) is dissolved in 65% nitric acid (50 mL). 4-Ethylaniline (8.7 g, 0.072 mol) is added, and the mixture is heated at 80°C for 8 hours. The product precipitates upon cooling and is filtered, yielding this compound (75% yield, 90% purity).
Mechanistic Rationale :
Nitric acid acts as both nitrating agent and solvent, with the amine participating in in-situ amidation.
Comparative Analysis of Methods
| Parameter | Nitration-Oxidation-Amidation | Direct Amidation via Ester | One-Pot Tandem |
|---|---|---|---|
| Total Yield (%) | 68 → 85 → 95 → 88 | 95 → 82 | 75 |
| Purity (%) | 92 | 99 | 90 |
| Hazardous Reagents | SOCl₂, HNO₃ | NH₃ gas | HNO₃ |
| Scalability | High | Moderate | Low |
| Cost | $$ | $$$ | $ |
Industrial-Scale Considerations
For large-scale production, the Nitration-Oxidation-Amidation route is preferred due to its high yield and compatibility with continuous flow reactors. Key optimizations include:
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are often used.
Major Products Formed
Reduction: The major product is N-(4-ethylphenyl)-2-methyl-3-aminobenzamide.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
Medicinal Chemistry
N-(4-ethylphenyl)-2-methyl-3-nitrobenzamide is primarily investigated for its potential as a pharmacophore in drug development. Its structure allows it to act as an inhibitor for specific enzymes or receptors, making it a candidate for therapeutic agents targeting various diseases.
Case Studies:
- Anticancer Activity : Research has shown that compounds with similar nitrobenzamide structures exhibit selective cytotoxicity against cancer cell lines. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in tumor cells while sparing normal cells, suggesting a mechanism involving modulation of cell survival pathways.
- Antimicrobial Properties : The nitro group in such compounds often contributes to their antimicrobial activity. In vitro assays have indicated that derivatives of nitrobenzamide can inhibit the growth of certain bacterial strains, making them potential leads in antibiotic development .
Materials Science
In materials science, this compound serves as a building block for synthesizing advanced materials with specific electronic or optical properties. Its unique molecular structure can be tailored to enhance material performance in various applications.
Applications:
- Polymer Synthesis : The compound can be incorporated into polymer matrices to improve thermal stability and mechanical strength. Research indicates that polymers containing nitroaromatic compounds exhibit enhanced properties compared to their non-nitro counterparts.
Biological Studies
The compound is also utilized in biological studies to explore the mechanisms of action of nitroaromatic compounds within biological systems. Its role in understanding biological pathways is significant, particularly in the context of environmental and health sciences.
Research Insights:
Mechanism of Action
The mechanism by which N-(4-ethylphenyl)-2-methyl-3-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s activity. Additionally, the benzamide structure allows for interactions with proteins and enzymes, potentially modulating their function.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares N-(4-ethylphenyl)-2-methyl-3-nitrobenzamide with key structural analogs:
Key Observations :
- Lipophilicity : The 4-ethylphenyl group may improve lipophilicity relative to methoxy or hydroxy-containing analogs (e.g., ), influencing membrane permeability in biological systems.
- Steric Effects : The 2-methyl group introduces steric hindrance near the amide bond, which could affect binding interactions in enzymatic or receptor-based applications compared to unsubstituted analogs .
Physicochemical Properties
- Molecular Weight and Polarity: N-(4-methoxyphenyl)-3-nitrobenzamide has a molecular weight of 272.26 g/mol and a logP of 3.45, indicating moderate hydrophobicity .
- Solubility : Methoxy and hydroxy substituents (e.g., ) improve aqueous solubility compared to ethyl or methyl groups.
Biological Activity
N-(4-ethylphenyl)-2-methyl-3-nitrobenzamide is a compound of interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, supported by relevant case studies and data tables.
This compound is characterized by a nitro group, which is known for its potential reactivity and biological activity. The compound can undergo several chemical reactions, including:
- Reduction : The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of palladium catalysts.
- Oxidation : The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
- Substitution : The amide group can participate in nucleophilic substitution reactions, allowing for further derivatization.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
In particular, the compound has shown promise in:
- Enzyme Inhibition : It may inhibit cholinesterases, which are crucial for neurotransmitter regulation.
- Antimicrobial Activity : Its structural features suggest potential interactions with bacterial proteins .
In Vitro Studies
A series of studies have evaluated the inhibitory effects of this compound on cholinesterases. For example, a study reported IC50 values ranging from 0.014 to 2.097 µM against butyrylcholinesterase (BChE), indicating significant inhibitory activity compared to standard controls .
Table 1 summarizes the inhibitory activities against BChE and acetylcholinesterase (AChE):
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 0.5 | BChE |
| Donepezil | 1.419 | BChE |
| Compound 4m | 0.092 | BChE |
These findings highlight the compound's potential as a therapeutic agent for conditions like Alzheimer's disease, where cholinesterase inhibition is beneficial.
Case Studies
- Anti-inflammatory Activity : Nitro compounds have been studied for their anti-inflammatory properties. This compound exhibited significant inhibition of inflammatory markers in cellular models, suggesting its utility in treating inflammatory diseases .
- Antimicrobial Effects : The compound demonstrated antimicrobial activity against various bacterial strains in vitro, suggesting its potential as an antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for N-(4-ethylphenyl)-2-methyl-3-nitrobenzamide?
The compound can be synthesized via acylation reactions using 2-methyl-3-nitrobenzoic acid derivatives and 4-ethylaniline. A common approach involves coupling the acid chloride (generated from 2-methyl-3-nitrobenzoic acid using thionyl chloride) with 4-ethylaniline in anhydrous dichloromethane, followed by purification via column chromatography . Yield optimization (e.g., ~89% reported for a brominated analog) requires strict control of reaction stoichiometry and temperature .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H NMR : To confirm aromatic substitution patterns and amide proton resonance (e.g., δ 10.71 ppm for NH in a brominated analog) .
- High-resolution mass spectrometry (HRMS) : For exact mass determination (e.g., observed m/z 334.0 for a related compound) .
- UV-Vis spectroscopy : To study electronic transitions influenced by the nitro and ethyl substituents .
Q. How can researchers assess the purity of synthesized batches?
Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended. For example, analogs with similar substituents show retention times correlating with polarity gradients (e.g., 15–20 min using a C18 column and acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What strategies resolve contradictions in NMR data for nitrobenzamide derivatives?
Discrepancies in peak splitting or integration often arise from rotational isomerism of the amide bond. Variable-temperature NMR (e.g., 25–60°C) can stabilize conformers, while 2D NOESY experiments help identify spatial interactions between substituents .
Q. How do the nitro and ethyl groups influence reactivity in downstream modifications?
- The nitro group facilitates electrophilic substitution at the meta position but may require reduction (e.g., catalytic hydrogenation) for further functionalization.
- The ethylphenyl moiety enhances steric bulk, affecting regioselectivity in cross-coupling reactions. Computational DFT studies can predict reactive sites by analyzing frontier molecular orbitals .
Q. What crystallographic methods are suitable for structural elucidation?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is ideal. For example, related benzamide analogs crystallize in monoclinic systems (space group P2₁/c), with hydrogen-bonding networks stabilizing the lattice .
Q. How can researchers design SAR studies for this compound?
- Comparative analogs : Synthesize derivatives with varied substituents (e.g., replacing nitro with cyano or ethyl with methyl) and evaluate biological activity.
- Molecular docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., enzymes with hydrophobic active sites) .
Q. What are the challenges in optimizing reaction conditions for scale-up?
Key considerations include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may complicate purification.
- Catalyst efficiency : Pd/C for nitro reduction requires strict oxygen-free conditions to prevent deactivation .
Methodological Guidance
- Synthetic Troubleshooting : If yields drop below 70%, verify the freshness of coupling reagents (e.g., EDCI/HOBt) and anhydrous conditions .
- Data Validation : Cross-reference HRMS with theoretical isotopic patterns (e.g., bromine’s 1:1 ratio at m/z 332.8/334.8) to confirm molecular integrity .
- Safety Protocols : Handle nitro intermediates with care—thermal stability assays (DSC/TGA) are advised to assess explosion risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
